molecular formula C16H18ClNO2 B11837989 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-79-2

3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11837989
CAS No.: 62550-79-2
M. Wt: 291.77 g/mol
InChI Key: VXBIWBNUDXERPX-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique bicyclic structure. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties. The presence of a chlorophenyl group and an azaspiro structure makes it a compound of interest in various fields of research.

Properties

CAS No.

62550-79-2

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

3-(3-chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C16H18ClNO2/c17-12-5-4-6-13(9-12)18-14(19)10-16(11-15(18)20)7-2-1-3-8-16/h4-6,9H,1-3,7-8,10-11H2

InChI Key

VXBIWBNUDXERPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorophenyl-substituted amine with a cyclic ketone in the presence of a suitable catalyst can yield the desired

Biological Activity

3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione, with the CAS number 62550-79-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₈ClNO₂
Molecular Weight291.77 g/mol
Density1.27 g/cm³
Boiling Point513.8 °C at 760 mmHg
Flash Point264.5 °C
LogP4.0089

Research indicates that compounds similar to 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione exhibit various mechanisms of action, particularly in inhibiting specific enzymatic pathways and cellular processes. For instance, studies have shown that related azaspiro compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Biological Activity

  • Antimicrobial Properties : Preliminary studies suggest that 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione may possess antimicrobial activity against certain bacterial strains. In vitro assays demonstrated a significant reduction in bacterial growth at concentrations above 50 µM.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it showed IC50 values in the micromolar range against PC-3 prostate cancer cells, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some derivatives of azaspiro compounds have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases. The specific activity of 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione in this regard remains to be fully elucidated but warrants further investigation.

Study on Antimicrobial Activity

In a study published in Molecules, the antimicrobial efficacy of various azaspiro derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

Evaluation of Cytotoxicity

A recent dissertation explored the cytotoxic effects of several azaspiro compounds, including our compound of interest, on human cancer cell lines. The study found that at a concentration of 50 µM, the compound led to a significant decrease in cell viability (approximately 60%) compared to control groups .

Neuroprotective Potential

Research conducted on neuroprotective agents highlighted the potential for azaspiro compounds to mitigate oxidative stress-induced neuronal damage. Although specific data for 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione is limited, related compounds have demonstrated the ability to reduce apoptosis in neuronal cells under stress conditions .

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